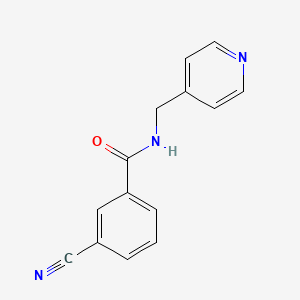

3-cyano-N-(pyridin-4-ylmethyl)benzamide

Description

3-Cyano-N-(pyridin-4-ylmethyl)benzamide is a benzamide derivative featuring a pyridin-4-ylmethylamine moiety attached to a 3-cyanobenzoyl group. This compound shares structural similarities with pharmacologically active benzamides, such as the antipsychotic CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide), but replaces the pyrazole ring with a pyridine-methyl group . The cyano group at the 3-position of the benzamide ring is a critical functional group, influencing electronic properties and intermolecular interactions.

Properties

Molecular Formula |

C14H11N3O |

|---|---|

Molecular Weight |

237.26 g/mol |

IUPAC Name |

3-cyano-N-(pyridin-4-ylmethyl)benzamide |

InChI |

InChI=1S/C14H11N3O/c15-9-12-2-1-3-13(8-12)14(18)17-10-11-4-6-16-7-5-11/h1-8H,10H2,(H,17,18) |

InChI Key |

QGGBOZFPPAZAAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCC2=CC=NC=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(pyridin-4-ylmethyl)benzamide typically involves the reaction of 4-cyanobenzoyl chloride with pyridin-4-ylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. Additionally, the use of automated purification systems can streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(pyridin-4-ylmethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of benzamide oxides.

Reduction: Formation of 3-amino-N-(pyridin-4-ylmethyl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-cyano-N-(pyridin-4-ylmethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-cyano-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the benzamide moiety can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-cyano-N-(pyridin-4-ylmethyl)benzamide and related compounds:

Key Comparative Findings

Electronic and Steric Effects: The 3-cyano group in the target compound enhances electron-withdrawing properties compared to methoxy (4-OCH₃) or trifluoromethyl (3-CF₃) groups in the 4-methoxy analog . This may improve binding affinity to receptors requiring electron-deficient aromatic systems. The pyridin-4-ylmethyl group provides a planar geometry, as seen in the 4-methoxy analog’s crystal structure (dihedral angle: 74.97° between benzamide and pyridine rings), facilitating π-π stacking and hydrogen bonding .

Pharmacological Diversity: Quinazoline-containing analog (37): The quinazoline ring introduces rigidity and aromatic surface area, enhancing ABCG2 inhibition (anticancer activity) but reducing synthetic yield (5.5%) due to steric challenges . Ferroptosis inhibitors (18, 20): Substituents like cyclohexylamino or adamantyl groups increase lipophilicity (logP ~3.5–4.0), improving membrane permeability for ferroptosis inhibition .

Synthetic Accessibility: The target compound’s synthesis likely follows acylation protocols similar to CDPPB (amide coupling of 3-cyanobenzoic acid with pyridin-4-ylmethanamine) . Lower yields in analogs (e.g., 5.5% for compound 37) highlight challenges in introducing bulky substituents (e.g., quinazoline) .

The absence of polar groups (e.g., methoxy) in the target compound may result in lower solubility but improved blood-brain barrier penetration for CNS applications .

Data Tables

Table 1: Hydrogen Bonding Parameters in 4-Methoxy Analog

| Donor–H⋯Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H–A (°) |

|---|---|---|---|---|

| N1–H1N⋯O3 | 0.86 | 2.05 | 2.899 | 168 |

| O3–H2O⋯O2 | 0.85 | 1.99 | 2.834 | 175 |

| O3–H1O⋯N2 | 0.85 | 2.01 | 2.850 | 171 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.